molecular formula C17H12N4O B2924513 N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide CAS No. 2097914-05-9

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide

Cat. No.: B2924513
CAS No.: 2097914-05-9
M. Wt: 288.31
InChI Key: QOYHHLKRBZORGS-UHFFFAOYSA-N
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Description

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form a 1,2,3-triazole ring. The general synthetic route can be summarized as follows:

    Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 4-iodoaniline with sodium azide in the presence of a suitable solvent.

    Click Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper catalyst to form the triazole ring.

    Formation of Propiolamide: The triazole compound is then reacted with propiolic acid or its derivatives to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorescence and conductivity. It can be incorporated into polymers and other materials to enhance their performance.

    Agrochemicals: The compound may have applications as a pesticide or herbicide due to its potential biological activity against pests and weeds.

Mechanism of Action

The mechanism of action of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity. Additionally, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl: This compound has a similar triazole ring structure but with an oxadiazole moiety, which may impart different biological activities.

    (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These compounds have a triazole ring and are studied for their cytotoxic activity against cancer cells.

Uniqueness

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide is unique due to its propiolamide moiety, which can enhance its biological activity and specificity. The combination of the triazole ring and the propiolamide group provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

N-[4-(5-phenyltriazol-1-yl)phenyl]prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c1-2-17(22)19-14-8-10-15(11-9-14)21-16(12-18-20-21)13-6-4-3-5-7-13/h1,3-12H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYHHLKRBZORGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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